PIF8-TAA
CAS No.: 1178569-79-3
Cat. No.: VC0031728
Molecular Formula: C74H99N
Molecular Weight: 1002.613
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178569-79-3 |
|---|---|
| Molecular Formula | C74H99N |
| Molecular Weight | 1002.613 |
| IUPAC Name | N,2,4-trimethyl-N-[4-[8-(4-methylphenyl)-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-2-yl]phenyl]aniline |
| Standard InChI | InChI=1S/C74H99N/c1-9-13-17-21-25-29-47-73(48-30-26-22-18-14-10-2)68-52-61(59-36-33-56(5)34-37-59)40-44-64(68)66-54-71-67(55-70(66)73)65-45-41-62(60-38-42-63(43-39-60)75(8)72-46-35-57(6)51-58(72)7)53-69(65)74(71,49-31-27-23-19-15-11-3)50-32-28-24-20-16-12-4/h33-46,51-55H,9-32,47-50H2,1-8H3 |
| Standard InChI Key | NVFXLXFSRJFSQL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C=C5)C)C(C6=C3C=CC(=C6)C7=CC=C(C=C7)N(C)C8=C(C=C(C=C8)C)C)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Introduction
Chemical Structure and Fundamental Properties
PIF8-TAA is a polymer semiconductor that combines a polyindenofluorene backbone with triarylamine side groups. This unique molecular architecture allows for effective π-π stacking between polymer chains and facilitates charge carrier mobility within the material. The compound is identified by the Chemical Abstracts Service registry number 1178569-79-3 and has a molecular weight of 972.52 g/mol .
The structure of PIF8-TAA is characterized by alternating phenylene groups and indenofluorene units with pendant dimethylphenylimino groups. This specific arrangement contributes to the material's electronic properties and allows it to function effectively as a hole transport material in various applications. The molecular design of PIF8-TAA facilitates efficient charge separation and transport, making it particularly valuable in organic electronics where these properties are crucial for device performance.
Applications in Organic Electronics
PIF8-TAA has found applications in several areas of organic electronics, with particular success in photovoltaic devices and thin-film transistors. Its electronic properties make it especially suitable as a hole transport material (HTM) in various device architectures.
Perovskite Solar Cells
One of the most significant applications of PIF8-TAA is in perovskite solar cells (PSCs), where it functions as a hole transport material. Research has demonstrated that PIF8-TAA performs exceptionally well in this role, particularly when paired with methylammonium lead bromide (MAPbBr₃) perovskites .
In a comparative study, PIF8-TAA-based perovskite solar cells achieved a remarkable power conversion efficiency (PCE) of 10.4% with an open-circuit voltage (Voc) of 1.51 V . This performance surpassed devices made with other common hole transport materials such as poly-(3-hexyl)thiophene (P3HT) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), which achieved PCEs of 7.3% and 9.3%, respectively .
The table below summarizes the performance parameters of perovskite solar cells using different hole transport materials:
| Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Electron Transport Material | Perovskite | Hole Transport Material | HOMO (eV) | Device Architecture | Hysteresis (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1.51 | 8.4 | 0.82 | 10.4 | TiO₂ | MAPbBr₃ | PIF8-TAA | -5.51 | n-i-p standard | 67 | 0.65 |
The high open-circuit voltage achieved with PIF8-TAA is particularly noteworthy, as it represents one of the highest values reported for perovskite solar cells. This high voltage is attributed to the favorable energy level alignment between PIF8-TAA and the perovskite material, which minimizes voltage losses at the interface .
Performance Comparison with Similar Materials
To better understand the unique advantages of PIF8-TAA, it is useful to compare it with other similar materials used in organic electronics, particularly those employed as hole transport layers in perovskite solar cells.
Hole Transport Materials in Perovskite Solar Cells
The selection of appropriate hole transport materials is crucial for optimizing the performance of perovskite solar cells. PIF8-TAA has been compared with several other hole transport materials, including P3HT, PTAA, and Spiro-MeOTAD.
The performance advantage of PIF8-TAA can be attributed to several factors:
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Favorable energy level alignment with the perovskite absorber
-
Efficient charge extraction at the interface
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Reduced recombination losses
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High hole mobility within the material
Material Properties Comparison
The following table provides a comparison of key properties between PIF8-TAA and other materials commonly used in organic electronics:
| Material | Structure Type | Key Properties | Application Areas | HOMO Level (eV) |
|---|---|---|---|---|
| PIF8-TAA | Conjugated polymer with triarylamine | High hole mobility, good stability | Perovskite solar cells, OTFTs | -5.51 |
| P3HT | Conjugated polymer | High charge mobility, well-studied | Organic photovoltaics | -5.0 to -5.2 |
| PTAA | Triarylamine polymer | Excellent hole mobility | Perovskite solar cells | -5.3 |
| Spiro-MeOTAD | Small molecule | High stability under ambient conditions | Perovskite solar cells | -5.2 |
This comparison highlights that PIF8-TAA possesses a unique combination of properties that make it particularly suitable for certain applications in organic electronics. Its deeper HOMO level compared to other hole transport materials can contribute to higher open-circuit voltages in solar cell devices, while its polymer structure provides good film-forming properties for device fabrication.
Current Research Trends and Future Prospects
Research into PIF8-TAA and its applications continues to evolve as scientists explore ways to optimize its performance in various device architectures. Several areas of ongoing research are particularly noteworthy:
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